Cas no 1272066-67-7 (3-amino-2-(quinolin-4-yl)propan-1-ol)

3-amino-2-(quinolin-4-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(quinolin-4-yl)propan-1-ol
- 1272066-67-7
- AKOS012518523
- EN300-1826695
- CS-0354617
-
- インチ: 1S/C12H14N2O/c13-7-9(8-15)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9,15H,7-8,13H2
- InChIKey: YCQVOICQCPGFFZ-UHFFFAOYSA-N
- ほほえんだ: OCC(CN)C1C=CN=C2C=CC=CC=12
計算された属性
- せいみつぶんしりょう: 202.110613074g/mol
- どういたいしつりょう: 202.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-amino-2-(quinolin-4-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1826695-0.05g |
3-amino-2-(quinolin-4-yl)propan-1-ol |
1272066-67-7 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1826695-1.0g |
3-amino-2-(quinolin-4-yl)propan-1-ol |
1272066-67-7 | 1g |
$1343.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425287-1g |
3-Amino-2-(quinolin-4-yl)propan-1-ol |
1272066-67-7 | 98% | 1g |
¥36255.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425287-100mg |
3-Amino-2-(quinolin-4-yl)propan-1-ol |
1272066-67-7 | 98% | 100mg |
¥25548.00 | 2024-08-09 | |
Enamine | EN300-1826695-2.5g |
3-amino-2-(quinolin-4-yl)propan-1-ol |
1272066-67-7 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1826695-0.25g |
3-amino-2-(quinolin-4-yl)propan-1-ol |
1272066-67-7 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1826695-0.1g |
3-amino-2-(quinolin-4-yl)propan-1-ol |
1272066-67-7 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1826695-5.0g |
3-amino-2-(quinolin-4-yl)propan-1-ol |
1272066-67-7 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1826695-10g |
3-amino-2-(quinolin-4-yl)propan-1-ol |
1272066-67-7 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1826695-1g |
3-amino-2-(quinolin-4-yl)propan-1-ol |
1272066-67-7 | 1g |
$770.0 | 2023-09-19 |
3-amino-2-(quinolin-4-yl)propan-1-ol 関連文献
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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9. Book reviews
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
3-amino-2-(quinolin-4-yl)propan-1-olに関する追加情報
Introduction to 3-amino-2-(quinolin-4-yl)propan-1-ol (CAS No: 1272066-67-7) in Modern Chemical and Pharmaceutical Research
The compound 3-amino-2-(quinolin-4-yl)propan-1-ol, identified by the CAS number 1272066-67-7, represents a significant molecule in the realm of chemical and pharmaceutical research. Its unique structural composition, featuring both an amino group and a quinoline moiety, positions it as a versatile intermediate with potential applications across multiple therapeutic and industrial domains. This introduction delves into the compound's chemical properties, its emerging role in medicinal chemistry, and its relevance to contemporary research advancements.
Chemically, 3-amino-2-(quinolin-4-yl)propan-1-ol is characterized by a propanol backbone substituted with a quinoline ring at the second carbon and an amino group at the third carbon. The presence of these functional groups imparts distinct reactivity and binding capabilities, making it a valuable scaffold for drug design. The quinoline moiety, known for its broad spectrum of biological activities, has been extensively studied for its antimicrobial, antimalarial, and anticancer properties. When combined with the propanol and amino functionalities, this compound offers a rich platform for further chemical modifications and derivatization.
In recent years, the pharmaceutical industry has seen a surge in interest towards molecules that integrate multiple pharmacophores to enhance efficacy and reduce side effects. 3-amino-2-(quinolin-4-yl)propan-1-ol exemplifies this trend by combining the quinoline scaffold with an amino group that can be further functionalized into various amine derivatives. Such modifications are crucial for optimizing pharmacokinetic profiles and improving target specificity. The compound's potential as a building block for novel therapeutics has been recognized in several cutting-edge research projects aimed at addressing unmet medical needs.
One of the most compelling aspects of 3-amino-2-(quinolin-4-yl)propan-1-ol is its utility in the development of targeted therapies. The quinoline ring is particularly adept at interacting with biological targets such as enzymes and receptors, while the amino group provides a handle for covalent bonding or further derivatization. This dual functionality has led to its exploration in the design of inhibitors for kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammation. Recent studies have highlighted its role in generating novel small-molecule inhibitors that exhibit high selectivity and potency.
The compound's relevance extends beyond oncology; it has also been investigated for its potential in antimicrobial applications. The quinoline scaffold is well-documented for its ability to disrupt bacterial DNA synthesis and function, making it a cornerstone in the development of antibiotics. By incorporating additional functional groups like the amino group in 3-amino-2-(quinolin-4-yl)propan-1-ol, researchers aim to enhance these antimicrobial properties while minimizing resistance development. This approach aligns with global efforts to combat rising rates of antibiotic-resistant infections.
Advances in computational chemistry have further accelerated the exploration of 3-amino-2-(quinolin-4-yl)propan-1-ol's potential. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level, guiding the design of more effective derivatives. These simulations have been instrumental in identifying promising lead compounds for further experimental validation. The integration of machine learning algorithms into drug discovery pipelines has also enabled rapid screening of vast chemical libraries, including derivatives of 3-amino-2-(quinolin-4-yli)propanol, thereby expediting the identification of novel therapeutic agents.
The synthesis of 3-amino--(quinolin--4--yli)propan--1--ol presents an intriguing challenge due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating access to this compound. Catalytic processes and transition-metal-catalyzed reactions have been particularly effective in constructing the quinoline ring system efficiently. Additionally, green chemistry principles have guided efforts to develop sustainable synthetic routes that minimize waste and hazardous byproducts. These innovations not only improve yield but also align with broader environmental concerns within the pharmaceutical industry.
The future prospects for 3-amino--(quinolin--4--yli)propan--1--ol are vast, driven by ongoing research into its pharmacological properties and synthetic versatility. Collaborative efforts between academia and industry are likely to yield groundbreaking discoveries leveraging this compound as a key intermediate. As drug development continues to evolve towards more personalized and targeted therapies, molecules like 3-amino--(quinolin--4--yli)propan--1--ol will play an increasingly pivotal role in shaping future treatments.
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